tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
Overview
Description
“tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate” is a chemical compound with the CAS Number: 1481631-51-9 . It has a molecular weight of 289.33 and its molecular formula is C16H19NO4 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C16H19NO4/c1-10-8-13 (20-5)12 (9-18)11-6-7-17 (14 (10)11)15 (19)21-16 (2,3)4/h6-9H,1-5H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid and has a molecular weight of 289.33 . It has a molecular formula of C16H19NO4 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Reactivity
Tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate is a versatile intermediate in organic synthesis. Kollár and Sándor (1993) demonstrated its use in the highly stereoselective hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative, yielding important intermediates for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993). Additionally, Zhang et al. (2018) identified it as a key intermediate in synthesizing small molecule anticancer drugs (Zhang et al., 2018).
Catalysis and Intermediate Formation
Shen et al. (2012) reported the role of a related compound, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols, illustrating the catalytic potential of similar structures (Shen et al., 2012).
Synthesis of Indoles and Related Compounds
Kondo et al. (1999) highlighted the utility of tert-butyl azidoacetate in the Hemetsberger-Knittel reaction, leading to the synthesis of ethyl indole-2-carboxylate and tert-butyl indole-2-carboxylate, showcasing the role of related compounds in synthesizing indoles (Kondo et al., 1999).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Properties
IUPAC Name |
tert-butyl 4-formyl-5-methoxy-7-methylindole-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-10-8-13(20-5)12(9-18)11-6-7-17(14(10)11)15(19)21-16(2,3)4/h6-9H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQVVLKDJOMDOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)C=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.